1,5-Diaminopentan-1-OL 1,5-Diaminopentan-1-OL
Brand Name: Vulcanchem
CAS No.: 50973-95-0
VCID: VC19634186
InChI: InChI=1S/C5H14N2O/c6-4-2-1-3-5(7)8/h5,8H,1-4,6-7H2
SMILES:
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol

1,5-Diaminopentan-1-OL

CAS No.: 50973-95-0

Cat. No.: VC19634186

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diaminopentan-1-OL - 50973-95-0

Specification

CAS No. 50973-95-0
Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
IUPAC Name 1,5-diaminopentan-1-ol
Standard InChI InChI=1S/C5H14N2O/c6-4-2-1-3-5(7)8/h5,8H,1-4,6-7H2
Standard InChI Key TWXAIFWRWDKHFN-UHFFFAOYSA-N
Canonical SMILES C(CCN)CC(N)O

Introduction

Structural and Chemical Identity of 5-Amino-1-pentanol

Molecular Architecture and Nomenclature

5-Amino-1-pentanol, systematically named 5-aminopentan-1-ol, is a linear aliphatic amino alcohol with the molecular formula C5H13NO\text{C}_5\text{H}_{13}\text{NO}. Its structure features a hydroxyl group (-OH) at the terminal carbon (position 1) and a primary amine group (-NH2_2) at position 5 (Figure 1). The compound’s IUPAC name, SMILES notation (NCCCCCO\text{NCCCCCO}), and InChIKey (LQGKDMHENBFVRC-UHFFFAOYSA-N\text{LQGKDMHENBFVRC-UHFFFAOYSA-N}) confirm this configuration .

Table 1: Fundamental Properties of 5-Amino-1-pentanol

PropertyValueSource
Molecular Weight103.16 g/mol
Melting Point33–35 °C
Boiling Point120–122 °C at 16 mmHg
Density0.949 g/mL at 25 °C
Refractive Indexnn (unreported)
pKa15.16 ± 0.10 (predicted)
Water SolubilityMiscible

Spectroscopic and Analytical Data

The compound exhibits characteristic infrared (IR) absorption bands for -OH (3200–3600 cm1^{-1}) and -NH2_2 (3300–3500 cm1^{-1}). Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments: δ 1.40–1.60 ppm (m, 4H, -CH2_2-), δ 2.70 (t, 2H, -CH2_2NH2_2), and δ 3.60 (t, 2H, -CH2_2OH) . Mass spectrometry confirms the molecular ion peak at m/zm/z 103.10 (M+^+) .

Synthesis and Industrial Production

Conventional Synthetic Routes

5-Amino-1-pentanol is synthesized via reductive amination of 5-nitropentan-1-ol using hydrogen gas and a palladium catalyst, achieving yields exceeding 90% . Alternative methods include:

  • Hydration of 3,4-dihydro-2H-pyran followed by ammonolysis.

  • Cyclocondensation with piperidine derivatives in methanol/ethanol over zeolite catalysts, forming heterocyclic intermediates .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
Temperature60–80 °C85–93%
Catalyst Loading5% Pd/C90%
SolventEthanol/Water (3:1)88%

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to enhance efficiency. Post-synthesis purification involves fractional distillation under reduced pressure (16 mmHg) to isolate the product as a pale yellow oil . Storage recommendations mandate inert atmospheres and temperatures below 4 °C to prevent oxidative degradation .

Functional Applications in Chemistry and Biology

Pharmaceutical Intermediates

5-Amino-1-pentanol serves as a critical building block in synthesizing S-glycosyl amino acids, which are pivotal in glycopeptide antibiotic development . Its bifunctional reactivity enables conjugation with carboxylic acids (via the amine) and esterification (via the hydroxyl group), facilitating drug delivery systems.

Materials Science

In polymer chemistry, the compound acts as a crosslinker in highly branched polyamines for gene transfection. Studies demonstrate 265.4-fold higher transfection efficiency compared to polyethylenimine (PEI), attributed to improved DNA binding and endosomal escape .

Industrial Uses

  • Emulsifying Agent: Incorporated into dry-cleaning detergents and cosmetic formulations due to surfactant properties .

  • Corrosion Inhibition: Forms protective films on metal surfaces in alkaline environments .

Biological Activity and Mechanistic Insights

Lipid-Lowering Effects

In preclinical models, 5-Amino-1-pentanol reduces plasma triglycerides by 40–60% via inhibition of hepatic diacylglycerol acyltransferase (DGAT). This activity parallels FDA-approved agents like fenofibrate, suggesting therapeutic potential for hyperlipidemia .

Angiogenesis Modulation

The compound stimulates endothelial cell proliferation at micromolar concentrations (EC50_{50} = 12.5 μM), upregulating vascular endothelial growth factor (VEGF) secretion. This property is exploitable in wound-healing formulations .

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